

# An In-depth Technical Guide to Methyl 2-cyano-2-phenylbutanoate

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## Compound of Interest

Compound Name: Methyl 2-cyano-2-phenylbutanoate

Cat. No.: B1588984

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## Abstract

**Methyl 2-cyano-2-phenylbutanoate** is a versatile intermediate compound with significant applications in organic synthesis and pharmaceutical development. Its unique molecular structure, featuring a quaternary carbon substituted with a phenyl ring, a cyano group, an ester, and an ethyl group, provides multiple reactive sites for constructing more complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of **Methyl 2-cyano-2-phenylbutanoate**, tailored for professionals in research and drug development. While its role as an intermediate in the synthesis of cardiovascular and anti-diabetic drugs is noted, specific examples of final drug products derived from this compound are not readily available in the public domain.

## Chemical and Physical Properties

**Methyl 2-cyano-2-phenylbutanoate** is a colorless to light blue liquid under standard conditions.<sup>[1]</sup> A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Methyl 2-cyano-2-phenylbutanoate**

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>13</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	203.24 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	24131-07-5	<a href="#">[2]</a>
IUPAC Name	methyl 2-cyano-2-phenylbutanoate	<a href="#">[2]</a>
Appearance	Light blue liquid	<a href="#">[1]</a>
Boiling Point	180-192 °C at 17 Torr	<a href="#">[3]</a>
Density	1.092 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>
Solubility	No data available	
Storage	2-8°C Refrigerator	<a href="#">[1]</a>

## Synthesis

The primary and most documented method for the synthesis of **Methyl 2-cyano-2-phenylbutanoate** is through the nucleophilic substitution of a precursor, methyl 2-cyano-2-phenylacetate.[\[2\]](#) This process involves the deprotonation of the α-carbon of the cyanophenylacetate, rendering it nucleophilic, followed by its reaction with an electrophilic ethylating agent.

## General Experimental Protocol: Alkylation of Methyl 2-cyano-2-phenylacetate

While a specific, detailed experimental protocol from a peer-reviewed journal is not readily available in the search results, the following general procedure can be inferred from the repeated descriptions of the synthetic strategy.

Materials:

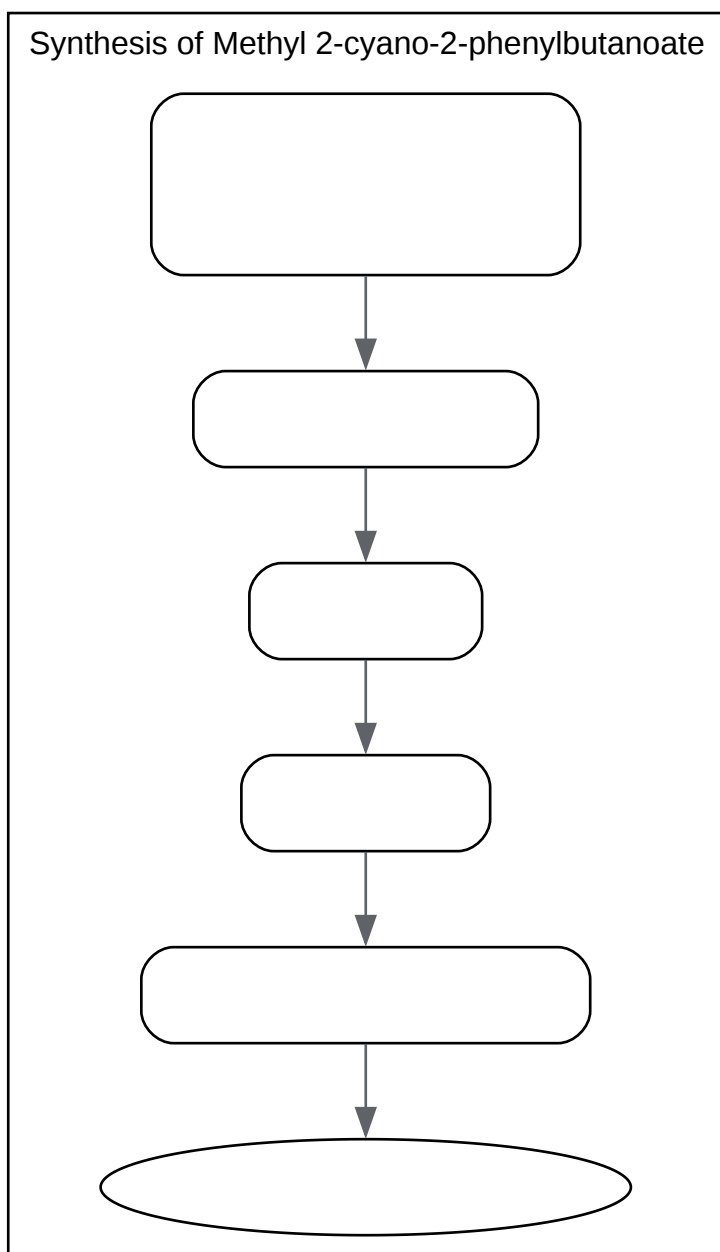
- Methyl 2-cyano-2-phenylacetate
- A suitable base (e.g., sodium hydride, sodium ethoxide)

- An ethylating agent (e.g., ethyl iodide, ethyl bromide)
- Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
- Quenching agent (e.g., saturated aqueous ammonium chloride)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate)

#### Procedure:

- Deprotonation: To a solution of methyl 2-cyano-2-phenylacetate in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), a suitable base is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred to allow for the complete formation of the enolate.
- Alkylation: The ethylating agent is then added to the reaction mixture, and it is stirred until the reaction is complete (monitored by thin-layer chromatography).
- Work-up: The reaction is carefully quenched with a suitable quenching agent. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
- Purification: The crude product is then purified by a suitable method, such as vacuum distillation or column chromatography, to yield pure **Methyl 2-cyano-2-phenylbutanoate**.

## Synthesis Workflow



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Caption: General workflow for the synthesis of **Methyl 2-cyano-2-phenylbutanoate** via alkylation.

## Spectroscopic Data

Detailed, experimentally obtained spectral data for **Methyl 2-cyano-2-phenylbutanoate** is not available in the provided search results. However, the expected spectroscopic characteristics

can be summarized based on its structure.

Table 2: Expected Spectroscopic Data for **Methyl 2-cyano-2-phenylbutanoate**

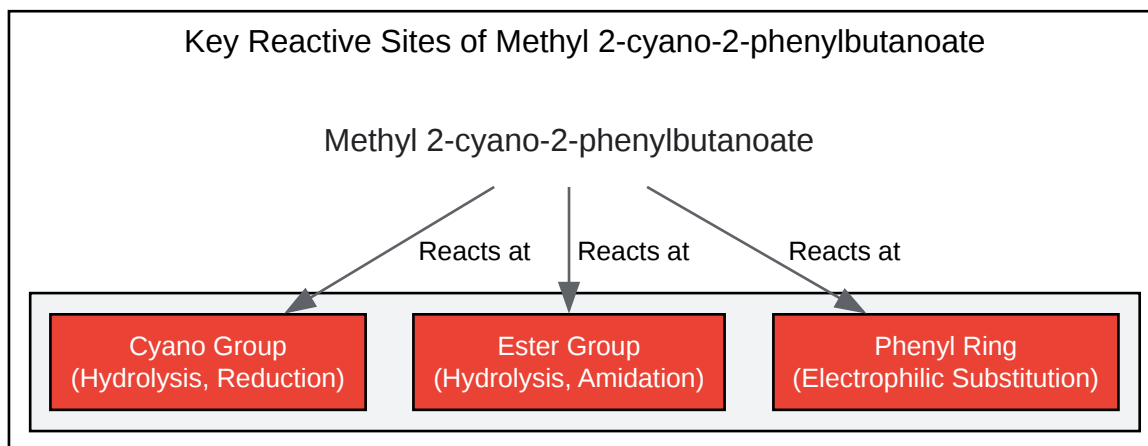
Technique	Functional Group	Expected Chemical Shift / Wavenumber
<sup>1</sup> H NMR	Aromatic (C <sub>6</sub> H <sub>5</sub> )	~7.2-7.5 ppm (multiplet)
Methyl Ester (OCH <sub>3</sub> )	~3.7 ppm (singlet)	
Ethyl (CH <sub>2</sub> )	Quartet	
Ethyl (CH <sub>3</sub> )	Triplet	
<sup>13</sup> C NMR	Cyano (C≡N)	~120 ppm
Carbonyl (C=O)	~170 ppm	
Aromatic (C <sub>6</sub> H <sub>5</sub> )	~125-140 ppm	
Quaternary Carbon		
Methyl Ester (OCH <sub>3</sub> )		
Ethyl (CH <sub>2</sub> and CH <sub>3</sub> )		
IR Spectroscopy	Nitrile (C≡N) stretch	~2240 cm <sup>-1</sup>
Carbonyl (C=O) stretch	~1735 cm <sup>-1</sup>	

## Reactivity and Applications in Drug Development

**Methyl 2-cyano-2-phenylbutanoate** is a valuable building block in organic synthesis due to the presence of multiple reactive sites.<sup>[2]</sup> Its utility as an intermediate in the pharmaceutical industry, particularly in the synthesis of cardiovascular and anti-diabetic drugs, has been noted.<sup>[4]</sup> However, specific examples of final drug molecules derived from this compound are not publicly disclosed.

## Key Reactive Sites

The reactivity of **Methyl 2-cyano-2-phenylbutanoate** is centered around the cyano and ester functional groups, as well as the potential for reactions involving the phenyl ring.



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Caption: Diagram illustrating the principal reactive sites of **Methyl 2-cyano-2-phenylbutanoate**.

## Safety and Handling

**Methyl 2-cyano-2-phenylbutanoate** is classified with the GHS pictogram for "Health Hazard" and the signal word "Warning". It is suspected of damaging fertility or the unborn child. Therefore, appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

## Conclusion

**Methyl 2-cyano-2-phenylbutanoate** is a key chemical intermediate with established synthetic routes and a range of potential applications, particularly in the pharmaceutical industry. While the available information provides a solid foundation for its chemical properties and synthesis, further research is needed to fully elucidate its role in specific biological pathways and its application in the development of novel therapeutics. This guide serves as a valuable resource for researchers and professionals by consolidating the current knowledge on this important compound.

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## References

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